molecular formula C12H19IN2OSSi B15061755 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole

Cat. No.: B15061755
M. Wt: 394.35 g/mol
InChI Key: RCPZDGINUOBGGG-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole is a complex organic compound that features a thieno[3,2-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the iodo group: The iodo group is introduced via iodination reactions using reagents such as iodine or N-iodosuccinimide.

    Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodo group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Iodination: Iodine or N-iodosuccinimide in the presence of a base.

    Deprotection: Tetra-n-butylammonium fluoride (TBAF) or acidic conditions.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.

Scientific Research Applications

5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-bromo-1H-thieno[3,2-c]pyrazole
  • **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-chloro-1H-thieno[3,2-c]pyrazole
  • **5-((tert-Butyldimethylsilyl)oxy)methyl)-3-fluoro-1H-thieno[3,2-c]pyrazole

Uniqueness

The uniqueness of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole lies in its specific substitution pattern and the presence of the iodo group, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H19IN2OSSi

Molecular Weight

394.35 g/mol

IUPAC Name

tert-butyl-[(3-iodo-2H-thieno[3,2-c]pyrazol-5-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C12H19IN2OSSi/c1-12(2,3)18(4,5)16-7-8-6-9-10(17-8)11(13)15-14-9/h6H,7H2,1-5H3,(H,14,15)

InChI Key

RCPZDGINUOBGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=NNC(=C2S1)I

Origin of Product

United States

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